molecular formula C9H6I3NO3 B1664332 Acetrizoic acid CAS No. 85-36-9

Acetrizoic acid

Cat. No.: B1664332
CAS No.: 85-36-9
M. Wt: 556.86 g/mol
InChI Key: GNOGSFBXBWBTIG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of irsogladine involves the condensation reaction of 2,5-dichlorobenzonitrile with dicyandiamide in the presence of a base catalyst in an aprotic polar solvent. This reaction yields an intermediate, which is then recrystallized to form irsogladine maleate . The industrial production method is efficient, with high yield and purity, making it suitable for large-scale applications .

Chemical Reactions Analysis

Irsogladine undergoes various chemical reactions, including:

    Oxidation: Irsogladine can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

    Reduction: Reduction reactions involving irsogladine are less common.

    Substitution: Irsogladine can undergo substitution reactions, particularly involving its chlorine atoms.

Scientific Research Applications

Irsogladine has a wide range of scientific research applications:

Comparison with Similar Compounds

Irsogladine is often compared with other mucosal protective agents like omeprazole and gefarnate. Unlike omeprazole, which is a proton pump inhibitor, irsogladine works by enhancing mucosal protective factors. Gefarnate, another mucosal protective agent, is less effective than irsogladine in clinical studies . Similar compounds include:

Properties

IUPAC Name

3-acetamido-2,4,6-triiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6I3NO3/c1-3(14)13-8-5(11)2-4(10)6(7(8)12)9(15)16/h2H,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOGSFBXBWBTIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1I)C(=O)O)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6I3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022549
Record name Acetrizoic acid
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Molecular Weight

556.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble
Record name Acetrizoic acid
Source DrugBank
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Mechanism of Action

Iodine, a big component in acetrizoic acid, is an element with a high atomic density. This property causes attenuation of X-rays within the diagnostic energy spectrum. Thus, acetrizoic acid is a water-soluble and reasonably safe iodinated contrast agent that can be intravenously administered for clinical applications.
Record name Acetrizoic acid
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CAS No.

85-36-9
Record name Acetrizoic acid
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Record name Acetrizoic acid
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Record name ACETRIAZOIC ACID
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Record name Acetrizoic acid
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Record name 3-acetamido-2,4,6-triiodobenzoic acid
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Record name ACETRIZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does acetrizoic acid interact with erythrocytes, and what are the downstream effects?

A1: this compound significantly impacts erythrocyte morphology. Scanning electron microscopy studies demonstrated that it induces a transformation of red blood cells into echinocytes, characterized by their spiky appearance. [] This morphological change can potentially affect erythrocyte function, but further research is needed to elucidate these consequences.

Q2: What are the adverse effects associated with the use of this compound as a contrast agent?

A2: this compound, classified as an ionic contrast medium, has been associated with a higher incidence of side effects compared to non-ionic alternatives like iohexol (omnipaque). [] A study comparing both agents in interventional therapy revealed a significantly lower side effect rate in the iohexol group (7.0%) compared to the this compound group (23.8%). [] While the specific nature of these side effects isn't detailed in the provided abstracts, it underscores the need for careful consideration and potential preference for non-ionic agents in clinical practice.

Q3: Has this compound found applications beyond its role as a contrast agent?

A3: Interestingly, research has explored the use of this compound in treating seroma formation, a common complication following breast cancer surgery. [] In a study, injecting this compound into the surgical cavity was compared to a novel treatment using piliated Pseudomonas aeruginosa. While both methods aimed to reduce seroma accumulation, the study highlighted the potential of alternative approaches for managing this post-operative complication. []

Q4: What analytical techniques are employed for the detection and quantification of this compound?

A4: Neutron activation analysis has proven effective in quantifying organically bound iodine, particularly within this compound. [] This highly sensitive technique allows for the complete analysis of samples in under an hour, offering a precise method for determining this compound concentrations, even within complex matrices. []

Q5: Are there any documented cases of this compound causing adverse drug reactions?

A5: Yes, a study analyzing 349 case reports revealed a range of adverse drug reactions (ADRs) attributed to meglumine diatrizoate, a compound structurally similar to this compound and often used in its salt form. [] These ADRs affected multiple systems, with the gastrointestinal system being the most frequently impacted. [] This data highlights the importance of vigilant monitoring and emphasizes the need for continued research into the safety profiles of these compounds.

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